3-Bromo-4-(4,4-difluoropiperidin-1-yl)benzonitrile
Overview
Description
3-Bromo-4-(4,4-difluoropiperidin-1-yl)benzonitrile: is an organic compound that features a bromine atom, a difluoropiperidine group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(4,4-difluoropiperidin-1-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzonitrile precursor followed by the introduction of the difluoropiperidine group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The difluoropiperidine group can be introduced via nucleophilic substitution reactions using appropriate fluorinated piperidine derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The benzonitrile moiety can participate in oxidation and reduction reactions, altering the functional groups attached to the aromatic ring.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki or Stille coupling, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: In chemistry, 3-Bromo-4-(4,4-difluoropiperidin-1-yl)benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may serve as a lead compound in the development of new drugs targeting specific biological pathways or receptors.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, including polymers and specialty chemicals. Its properties may contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(4,4-difluoropiperidin-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoropiperidine group can enhance the compound’s binding affinity and selectivity, while the bromine atom may facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
- 3-Bromo-4-fluorobenzonitrile
- 4-Bromo-2-(4,4-difluoropiperidin-1-yl)benzonitrile
- 3-Bromo-4-(4,4-difluoropiperidin-1-yl)benzaldehyde
Uniqueness: Compared to similar compounds, 3-Bromo-4-(4,4-difluoropiperidin-1-yl)benzonitrile stands out due to the presence of both bromine and difluoropiperidine groups. This combination imparts unique chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-bromo-4-(4,4-difluoropiperidin-1-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF2N2/c13-10-7-9(8-16)1-2-11(10)17-5-3-12(14,15)4-6-17/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQZYJHBTLXSAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=C(C=C2)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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